molecular formula C7H6O5 B2493151 3-(Methoxycarbonyl)furan-2-carboxylic acid CAS No. 23268-41-9

3-(Methoxycarbonyl)furan-2-carboxylic acid

Cat. No.: B2493151
CAS No.: 23268-41-9
M. Wt: 170.12
InChI Key: WULAGCQNPNLHMZ-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)furan-2-carboxylic acid is an organic compound with the molecular formula C7H6O5. It is a derivative of furan, a heterocyclic organic compound, and contains both a methoxycarbonyl group and a carboxylic acid group.

Scientific Research Applications

3-(Methoxycarbonyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . More research is needed to identify the specific targets of this compound.

Mode of Action

Furan derivatives have been used in Suzuki–Miyaura cross-coupling reactions , which suggests that this compound might interact with its targets through a similar mechanism

Biochemical Pathways

The biochemical pathways affected by 3-(Methoxycarbonyl)furan-2-carboxylic acid are currently unknown. Given the broad range of activities exhibited by furan derivatives , it is likely that multiple pathways could be affected. More research is needed to elucidate these pathways and their downstream effects.

Result of Action

Furan derivatives have been associated with a variety of therapeutic benefits, including antibacterial, antifungal, and antiviral activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methoxycarbonyl)furan-2-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxycarbonyl)furan-2-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-methoxycarbonylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-11-7(10)4-2-3-12-5(4)6(8)9/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULAGCQNPNLHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23268-41-9
Record name 3-(methoxycarbonyl)furan-2-carboxylic acid
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